molecular formula C14H16N2O4 B2567966 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034612-80-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2567966
CAS No.: 2034612-80-9
M. Wt: 276.292
InChI Key: ARIJLEOJVYPTPC-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS 2034612-80-9) is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound features a unique molecular architecture that combines a benzodioxole moiety with a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, resulting in a structure with defined stereochemistry and potential for diverse interactions. Its molecular formula is C14H16N2O4 and it has a molecular weight of 276.29 g/mol . The benzodioxole group is a privileged structure in pharmaceutical sciences, known for its presence in compounds with various biological activities. For instance, related benzodioxole-containing molecules are being actively investigated in multiple therapeutic areas. One prominent example is Stiripentol, a benzodioxole derivative used as an antiepileptic drug, which is also being studied in Phase 3 clinical trials for other applications such as primary hyperoxaluria, acting as an inhibitor of the enzyme lactate dehydrogenase (LDH) . Furthermore, structural analogs have been explored in patents for treating cystic fibrosis transmembrane conductance regulator (CFTR) mediated diseases . This specific compound is offered as a key synthetic intermediate for researchers constructing complex molecules for high-throughput screening and hit-to-lead optimization campaigns. Its "For Research Use Only" status means it is intended solely for laboratory research applications and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-14(16-6-11-4-10(16)7-18-11)15-5-9-1-2-12-13(3-9)20-8-19-12/h1-3,10-11H,4-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIJLEOJVYPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This is often achieved through the reaction of catechol with an appropriate alkylating agent. The bicyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to promote ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It has been studied for its biological activity, including potential antitumor properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its bicyclo[2.2.1]heptane framework, which distinguishes it from related heterocycles. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents/Functional Groups Key Differences
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide 2-oxa-5-azabicyclo[2.2.1]heptane Piperonyl-methyl, carboxamide at 5-aza Reference compound for comparison
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane 6-oxa-3-azabicyclo[3.1.1]heptane Piperonyl-methyl, no carboxamide Larger bicyclo[3.1.1] ring; oxygen/nitrogen positions differ
6-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane Piperonyl-methyl, spiro junction Spirocyclic vs. fused bicyclic system
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane 4-thia-1-azabicyclo[3.2.0]heptane β-lactam, pivalamido, sulfur atom Antibiotic scaffold (penicillin derivative)

Physicochemical and Analytical Data

  • Purity : The analog 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane achieved 97.5% purity by HPLC, suggesting robust synthetic routes for related compounds .
  • Spectroscopy : ¹H NMR and ¹³C NMR data for piperonyl-containing analogs (e.g., δ ~5.9 ppm for benzodioxol protons, δ ~50–60 ppm for bridgehead carbons) provide benchmarks for structural validation .

Pharmacological Implications

  • Benzodioxol Group : Common in CNS-active compounds (e.g., paroxetine), the piperonyl moiety may enhance blood-brain barrier penetration .
  • Bicyclic vs.
  • Antibiotic Analogs : Compounds like benzathine benzylpenicillin () highlight the pharmacological diversity of bicyclic systems but differ in mechanism (β-lactamase resistance vs. CNS modulation) .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, drawing from various studies and sources.

Molecular Characteristics

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 1045708-93-7
  • Chemical Structure : The compound features a bicyclic structure with a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazole amides have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could potentially act as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . This activity is crucial for developing new antimicrobial agents amid rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Modifications to the benzodioxole moiety or the bicyclic structure can significantly influence its biological properties.

ModificationEffect on Activity
Substitution on benzodioxoleEnhanced antitumor activity
Alterations in bicyclic structureImproved anti-inflammatory response

Case Study 1: Antitumor Efficacy

In a study examining related compounds, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents was noted to enhance cytotoxicity significantly .

Case Study 2: Anti-inflammatory Mechanism

A study demonstrated that compounds similar to this compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. How to investigate the compound’s interaction with biological targets?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme targets, conduct kinetic assays (e.g., Lineweaver-Burk plots). Cryo-EM or X-ray crystallography can resolve binding modes .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer : Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify likely Phase I/II metabolism sites. Density Functional Theory (DFT) calculates activation energies for oxidative reactions. Validate predictions with in vitro microsomal assays .

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